molecular formula C9H7BrN2O2 B13926502 Methyl 2-amino-3-bromo-5-cyanobenzoate

Methyl 2-amino-3-bromo-5-cyanobenzoate

Cat. No.: B13926502
M. Wt: 255.07 g/mol
InChI Key: AIWQDXSWWUMGSP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-bromo-5-cyanobenzoate is an organic compound with the molecular formula C9H7BrN2O2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-bromo-5-cyanobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to carry out the esterification reaction.

    Continuous Processing: Implementing continuous processing techniques to enhance efficiency and yield.

    Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-bromo-5-cyanobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 2-amino-3-bromo-5-cyanobenzoate can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

methyl 2-amino-3-bromo-5-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWQDXSWWUMGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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